

Application Notes and Protocols for AMPA Analysis in Plant Tissues

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Compound of Interest

Compound Name: *Methylaminomethylphosphonic acid*

Cat. No.: *B140830*

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Introduction

Aminomethylphosphonic acid (AMPA) is the primary degradation product of the widely used herbicide glyphosate.[1][2] Its analysis in plant tissues is crucial for environmental monitoring, food safety assessment, and agricultural research. The accurate quantification of AMPA in complex plant matrices presents analytical challenges due to its high polarity, low volatility, and potential for matrix interference.[3][4] These application notes provide detailed protocols for the extraction, cleanup, and analysis of AMPA in various plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) with derivatization.

Data Presentation

The following table summarizes the performance of different analytical methods for AMPA quantification in plant and related matrices. This allows for a quick comparison of key quantitative parameters.

Analytical Method	Matrix	Extraction Solvent	Cleanup Method	Derivatization Agent	LOD/MRL	Recovery (%)	Linearity Range	Reference
LC-MS/MS	Lemongrass	0.1% Formic Acid	Filtration	None	0.1 ppb (LLOQ)	-	0.1 - 5 ppb	[1]
LC-MS/MS	Barley	0.1% Formic Acid	Filtration	None	-	-	0.1 - 10 ppb (Standard Addition)	[1]
LC-MS/MS	Vegetation	Aqueous	Reverse-phase and cation-exchange columns	None	0.08 mg/kg (MRL)	>80%	-	[5]
GC-MS	Grass	2M NH4OH	-	BSTFA	0.08 µg/mL (MDL)	97 - 102% (for standards)	5 - 300 µg/mL (for standards)	[3]
HPLC-PDA	Walnuts, Soybeans, Barley, Lentils	Water/Methanol mixes	Supported Liquid Membrane (SLM)	p-toluene sulfonyl chloride	0.021 µg/g	29 - 56%	-	[6][7]
LC-MS/MS	Cereals	Water: Methanol	SPE (HLB)	None	-	-	-	

		ol	cartridg					
		(50:50)	es) or					
		with	Ultrafiltr					
		Formic	ation					
		Acid						
LC-MS/MS	Sugarcane, Eucalyptus	Acidified Water (pH 2.5)	-	None	-	Satisfactory	50 and 100 µg/L (fortified)	[8]
HPLC-UV	Flour, Honey	Methanol solution with trifluoroacetic acid	Anion exchange resin	p-toluene sulfonyl chloride	-	High reliability and reproducibility	-	[9]

LOD: Limit of Detection, LLOQ: Lower Limit of Quantification, MRL: Method Reporting Level, MDL: Method Detection Limit, SPE: Solid-Phase Extraction, BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide, HPLC-PDA: High-Performance Liquid Chromatography with Photodiode Array Detector.

Experimental Protocols

Protocol 1: Direct Analysis of AMPA in Plant Tissues by LC-MS/MS

This protocol is adapted from a simplified method for the analysis of glyphosate and AMPA, suitable for matrices like lemongrass and barley.[1]

1. Materials and Reagents

- AMPA analytical standard
- Formic acid (0.1% in water)

- Acetonitrile (ACN)
- Phosphoric acid (0.2% in water)
- Methanol
- Deionized water
- Plant tissue samples (e.g., lemongrass, barley)
- 50 mL centrifuge tubes
- Syringe filters (0.2 or 0.45 μm)
- LC-MS/MS system with an ESI source

2. Sample Preparation

- Homogenize plant tissue samples to a fine powder to increase the extraction surface area.[\[1\]](#)
- Weigh 1 gram of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of 0.1% formic acid solution to the tube.[\[1\]](#)
- Vortex the mixture vigorously for 1-2 minutes.
- Centrifuge the sample at a sufficient speed to pellet the solid material.
- Filter the supernatant through a 0.2 or 0.45 μm syringe filter directly into an LC vial for analysis.[\[1\]](#)

3. LC-MS/MS Analysis

- LC Column: A Bio-Rad Micro-Guard Cation H⁺ Cartridge (30 x 4.6 mm) or similar is suitable for separation.[\[1\]](#)
- Mobile Phase:
 - A: 0.1% Formic acid in Water

- B: Acetonitrile
- C: 0.2% Phosphoric acid in Water (used for column washing)[1]
- Injection Volume: 20 µL[1]
- MS Detection: Use a triple quadrupole mass spectrometer in ESI negative mode with Multiple Reaction Monitoring (MRM).[1] Optimized MRM transitions for AMPA should be determined.[1]

4. Quantification

- For plant matrices with no or trace amounts of AMPA, a matrix-matched calibration curve can be used.[1]
- For matrices containing AMPA, the standard addition method is recommended for accurate quantification.[1]

Protocol 2: Analysis of AMPA in Plant Tissues by GC-MS with Derivatization

This protocol is based on a method for analyzing glyphosate and AMPA in environmental samples, including grass, and requires a derivatization step to increase the volatility of AMPA for GC-MS analysis.[3]

1. Materials and Reagents

- AMPA analytical standard
- 2M Ammonium hydroxide (NH₄OH)
- Dichloromethane (DCM)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Nitrogen gas supply
- Plant tissue samples (e.g., grass)

- Centrifuge tubes
- Heating block or water bath
- GC-MS system

2. Sample Preparation and Extraction

- Homogenize fresh plant tissue samples.
- Weigh a representative amount of the homogenized sample into a centrifuge tube.
- Add 6 mL of 2M NH₄OH to the sample.[\[3\]](#)
- Vortex thoroughly and sonicate for 15-30 minutes.
- Centrifuge the sample.
- Transfer the supernatant to a clean tube.
- Add 2 mL of DCM and centrifuge for 15 minutes at 1300 rpm. Repeat this step three times, collecting the soluble contents.[\[3\]](#)
- Dry the collected supernatant under a stream of nitrogen gas.[\[3\]](#)

3. Derivatization

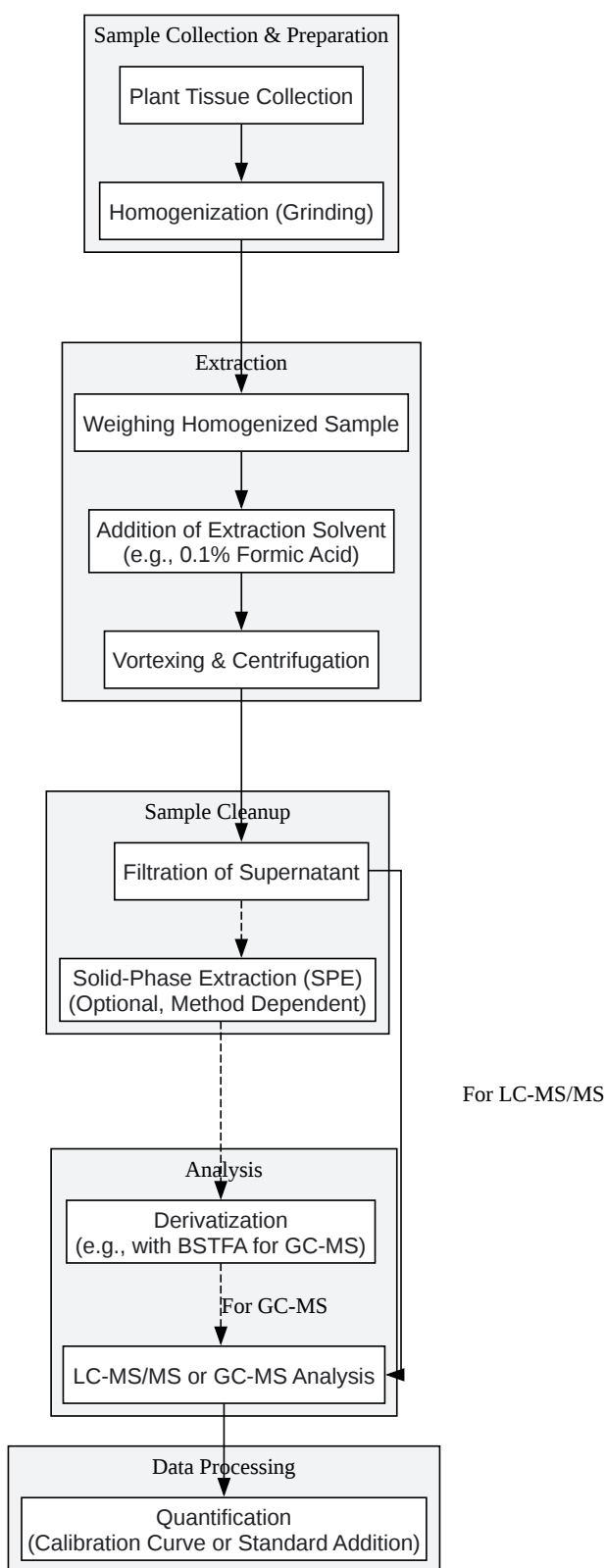
- To the dried extract, add 300 µL of BSTFA with 1% TMCS.[\[3\]](#)
- Seal the tube and heat at 60 °C for 30-45 minutes to facilitate the derivatization reaction.[\[3\]](#)
- Cool the sample to room temperature before GC-MS analysis.

4. GC-MS Analysis

- Injection: Inject an aliquot of the derivatized sample into the GC-MS.
- Separation: Use a suitable GC column (e.g., DB-5ms) with a temperature program that allows for the separation of the derivatized AMPA.

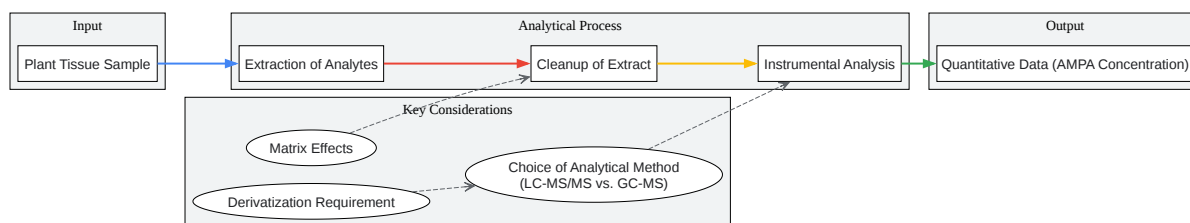
- Detection: The mass spectrometer should be operated in electron ionization (EI) mode, monitoring for the characteristic ions of the derivatized AMPA (AMPA-3TMS).[\[3\]](#)

Mandatory Visualizations



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Caption: Experimental workflow for AMPA analysis in plant tissues.



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